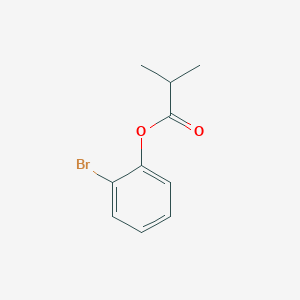
Chromate
Vue d'ensemble
Description
Chromate is an inorganic compound containing the this compound anion with the chemical formula CrO₄²⁻. It is typically found in the form of salts, such as sodium this compound and potassium this compound. These compounds are known for their intense yellow color and strong oxidizing properties. This compound is derived from chromic acid and is commonly used in various industrial applications due to its chemical stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromate compounds are generally prepared through the oxidative roasting of chromite ore (FeCr₂O₄) with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The reaction is carried out at high temperatures, typically around 1000°C. The process involves the following reaction: [ 4FeCr₂O₄ + 8Na₂CO₃ + 7O₂ \rightarrow 8Na₂CrO₄ + 2Fe₂O₃ + 8CO₂ ]
Industrial Production Methods: In industrial settings, sodium this compound is produced by roasting chromite ore with sodium carbonate and calcium oxide (CaO) in the presence of air. The mixture is heated in a rotary kiln at temperatures between 1100°C and 1200°C. The resulting product is leached with water to extract sodium this compound, which is then purified and crystallized .
Types of Reactions:
-
Oxidation: this compound ions act as strong oxidizing agents, especially in acidic solutions. For example, this compound can oxidize hydrogen peroxide (H₂O₂) to form chromium(III) hydroxide and oxygen gas. [ 2CrO₄²⁻ + 3H₂O₂ + 8H⁺ \rightarrow 2Cr³⁺ + 3O₂ + 5H₂O ]
-
Reduction: In alkaline solutions, this compound ions can be reduced to chromium(III) hydroxide. [ CrO₄²⁻ + 4H₂O + 3e⁻ \rightarrow Cr(OH)₃ + 5OH⁻ ]
-
Substitution: this compound ions can react with barium nitrate to form barium this compound and potassium nitrate. [ K₂CrO₄ + Ba(NO₃)₂ \rightarrow BaCrO₄ + 2KNO₃ ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sulfur dioxide, iron(II) sulfate.
Acidic and Alkaline Conditions: this compound ions exhibit different reactivity in acidic and alkaline environments.
Major Products:
Oxidation Products: Chromium(III) hydroxide, oxygen gas.
Reduction Products: Chromium(III) hydroxide.
Substitution Products: Barium this compound, potassium nitrate
Applications De Recherche Scientifique
Chromate compounds have a wide range of applications in scientific research and industry:
Chemistry: Used as oxidizing agents in various chemical reactions and analytical procedures.
Biology: Employed in staining techniques for microscopy and as a fixative for biological specimens.
Medicine: Utilized in the production of certain pharmaceuticals and as a diagnostic agent in radiopharmaceuticals.
Industry: Widely used in the production of pigments, corrosion inhibitors, and in the tanning of leather. .
Mécanisme D'action
Chromate exerts its effects primarily through its strong oxidizing properties. In biological systems, this compound ions can penetrate cell membranes and undergo reduction to form reactive intermediates, such as chromium(III) species. These intermediates can interact with cellular components, leading to oxidative stress and damage to DNA, proteins, and lipids. The molecular targets of this compound include enzymes involved in cellular respiration and DNA repair pathways .
Comparaison Avec Des Composés Similaires
Dichromate (Cr₂O₇²⁻): Similar to this compound but contains two chromium atoms. It is also a strong oxidizing agent and is used in similar applications.
Chromium(III) Oxide (Cr₂O₃): A green compound used as a pigment and in refractory materials.
Chromium(III) Sulfate (Cr₂(SO₄)₃): Used in tanning leather and as a mordant in dyeing.
Uniqueness of this compound: this compound is unique due to its intense yellow color and its ability to act as a strong oxidizing agent in both acidic and alkaline conditions. Its versatility in various chemical reactions and industrial applications sets it apart from other chromium compounds .
Propriétés
IUPAC Name |
dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O/q;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065675 | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13907-45-4, 11104-59-9 | |
| Record name | Chromate (CrO42-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate (CrO42-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


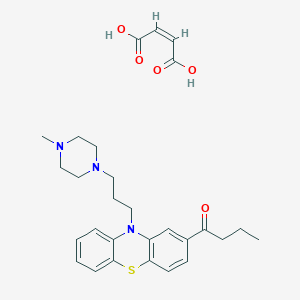




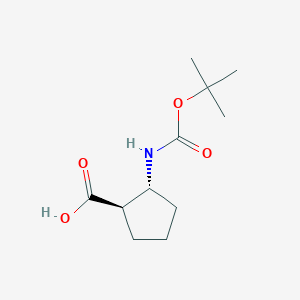


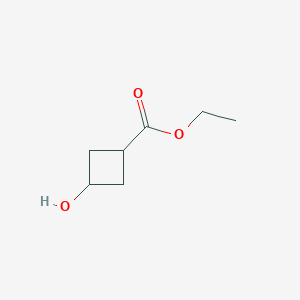
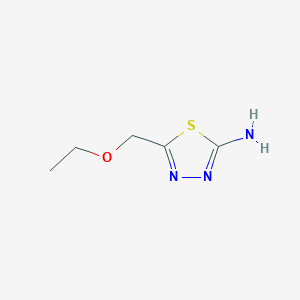
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
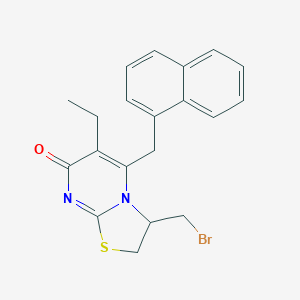
![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B176649.png)
